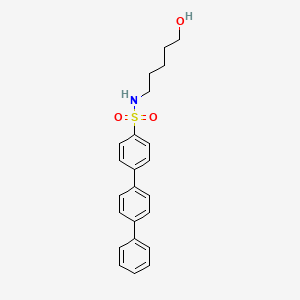![molecular formula C36H51N5O6 B14199359 (S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 865202-97-7](/img/structure/B14199359.png)
(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a quinoline moiety, which is often found in pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The benzimidazole and quinoline intermediates are then coupled using a suitable linker, often involving amide or ester bond formation.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) groups are used to protect amine functionalities during the synthesis and are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s benzimidazole and quinoline moieties are of interest due to their known biological activities. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, this compound has potential as a lead compound for the development of new drugs. The benzimidazole core is known for its antimicrobial and anticancer properties, while the quinoline moiety is often found in antimalarial and antiviral agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its complex aromatic structure.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate likely involves interactions with various molecular targets, such as enzymes or receptors. The benzimidazole core can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
What sets (S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate apart is its combination of both benzimidazole and quinoline moieties in a single molecule. This unique structure allows it to potentially exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Eigenschaften
CAS-Nummer |
865202-97-7 |
|---|---|
Molekularformel |
C36H51N5O6 |
Molekulargewicht |
649.8 g/mol |
IUPAC-Name |
tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C36H51N5O6/c1-34(2,3)45-31(42)40(32(43)46-35(4,5)6)23-13-12-22-39(28-20-14-16-25-17-15-21-37-30(25)28)24-29-38-26-18-10-11-19-27(26)41(29)33(44)47-36(7,8)9/h10-11,15,17-19,21,28H,12-14,16,20,22-24H2,1-9H3/t28-/m0/s1 |
InChI-Schlüssel |
AOYKHEPACZTMPP-NDEPHWFRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CN(CCCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)[C@H]3CCCC4=C3N=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CN(CCCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C3CCCC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
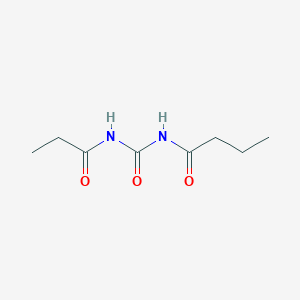


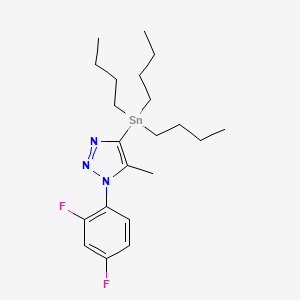
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
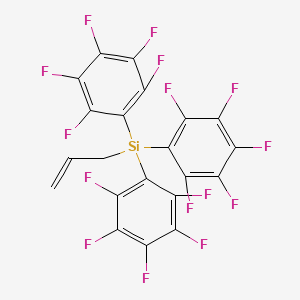
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)

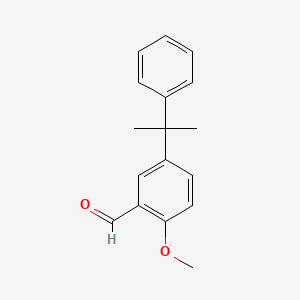
![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
